molecular formula C26H26N4O2S2 B2816314 N-mesityl-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923681-23-6

N-mesityl-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2816314
CAS RN: 923681-23-6
M. Wt: 490.64
InChI Key: VYCXYEMTEHTASW-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N4O2S2 and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality N-mesityl-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-mesityl-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive Activity

The compound falls within a class of molecules studied for their antinociceptive (pain-relieving) properties. Similar derivatives, such as [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and 3‐[6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]propanamide, have been synthesized and tested for antinociceptive activity. These compounds, at doses of 100 mg/kg, showed potent antinociceptive effects, surpassing aspirin in effectiveness. The study highlighted the potential of acetamide and propanamide derivatives in managing pain, suggesting similar compounds could have notable antinociceptive effects (Doğruer, Şahin, Ünlü, & Ito, 2000).

Anticancer Activity

A related area of research involves the evaluation of thiazole derivatives as anticancer agents. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, with structural similarities, have been synthesized and assessed for their antitumor activities against A549 human lung adenocarcinoma cells. One derivative showed high selectivity and potency, underscoring the potential of such compounds in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

Additionally, novel thiazole derivatives have been synthesized and screened for their antimicrobial activities against various bacterial and fungal strains. The study indicated significant antimicrobial effects, with some compounds showing superior activity, suggesting the potential of such molecules in developing new antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Modification for Reduced Toxicity and Enhanced Anticancer Effects

Research has also explored modifications of related acetamide compounds to reduce toxicity and enhance anticancer effects. By replacing the acetamide group with an alkylurea moiety in certain derivatives, researchers achieved potent antiproliferative activities against human cancer cell lines with dramatically reduced acute oral toxicity. These modifications suggest avenues for creating more effective and safer anticancer therapies (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

properties

IUPAC Name

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c1-15-11-16(2)24(17(3)12-15)28-22(31)14-33-23-10-9-21(29-30-23)25-18(4)27-26(34-25)19-7-6-8-20(13-19)32-5/h6-13H,14H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCXYEMTEHTASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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